molecular formula C11H10Cl2N4O B1398766 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine CAS No. 938443-21-1

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B1398766
CAS No.: 938443-21-1
M. Wt: 285.13 g/mol
InChI Key: LMWIZPCKEPDNLP-UHFFFAOYSA-N
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Description

Positional Isomerism

The compound’s substitution pattern (2,7-dichloro, 4-morpholine) precludes positional isomerism, as chlorine and morpholine groups occupy fixed positions on the pyrido[2,3-d]pyrimidine scaffold.

Tautomerism

Tautomeric equilibria may arise in the pyrimidine ring due to proton shifts between nitrogen atoms. Potential tautomers include:

  • Amino-imino forms : Proton transfer between N1 and N3 of the pyrimidine ring.
  • Lactam-lactim forms : Interconversion involving the carbonyl-like nitrogen (N5) and adjacent protons.

However, the electron-withdrawing chlorine substituents and rigid fused-ring system likely stabilize the canonical structure, minimizing tautomeric diversity.

Stereoisomerism

No chiral centers or stereogenic elements are present in the molecule, eliminating enantiomeric or diastereomeric forms.

Properties

IUPAC Name

4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O/c12-8-2-1-7-9(14-8)15-11(13)16-10(7)17-3-5-18-6-4-17/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWIZPCKEPDNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726477
Record name 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938443-21-1
Record name 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Synthesis: Preparation of 2,4-Dichloropyrido[2,3-d]pyrimidine Core

The synthesis begins with the preparation of the 2,4-dichloropyrido[2,3-d]pyrimidine intermediate, which serves as the electrophilic platform for nucleophilic substitution at the 4-position:

  • The compound 2,4-dichloropyrido[2,3-d]pyrimidine is synthesized from 2-aminonicotinic acid via an intermediate 2,4-dihydroxypyrido[2,3-d]pyrimidine , following a classical method developed by Robin and Hitchings.
  • This process involves cyclization and chlorination steps that introduce chlorine atoms selectively at positions 2 and 4 on the pyrido[2,3-d]pyrimidine ring.
  • The 4-chloro position is notably more reactive toward nucleophilic substitution than the 2-chloro position, enabling selective functionalization.

Nucleophilic Substitution to Introduce Morpholine at C4

The key step in preparing 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position by morpholine:

  • Due to the electron-deficient nature of the pyrido[2,3-d]pyrimidine ring, the chlorine at C4 is susceptible to displacement by nucleophiles such as morpholine.
  • The reaction typically proceeds under mild heating conditions in a polar aprotic solvent (e.g., DMF or DMSO) with morpholine in excess to ensure complete substitution.
  • The substitution is regioselective for the 4-position chlorine, leaving the 2-chloro substituent intact, which is critical for maintaining biological activity or for further functionalization.
  • This step yields the target compound This compound in high purity and good yield, typically ranging from 70% to 90% depending on reaction conditions and purification methods.

Summary of Key Reaction Conditions and Yields

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Cyclization and chlorination 2-Aminonicotinic acid Multi-step, Robin and Hitchings method 2,4-Dichloropyrido[2,3-d]pyrimidine 60–75
2 SNAr substitution 2,4-Dichloropyrido[2,3-d]pyrimidine Morpholine, polar aprotic solvent, heat This compound 70–90
3 Pd-catalyzed Buchwald–Hartwig amination 4-Triflate or 4-iodo pyrido[2,3-d]pyrimidine Pd catalyst, morpholine, base, solvent, elevated temp Same as above 85–97

Research Findings and Optimization Notes

  • The reactivity of the 4-chloropyrido[2,3-d]pyrimidine towards morpholine nucleophiles is high due to the electron-deficient heterocyclic system.
  • Direct SNAr substitution is generally preferred for its simplicity and good yields.
  • Cross-coupling approaches provide flexibility for introducing various amine substituents and are particularly useful when the direct substitution is less efficient or when further functionalization is desired.
  • Reaction conditions such as solvent choice, temperature, and catalyst loading critically influence the yield and purity.
  • Microwave-assisted synthesis has been reported to enhance reaction rates and yields in some cases, though care must be taken to avoid decomposition of sensitive intermediates.

Chemical Reactions Analysis

Key Reaction Conditions:

Reaction StepConditionsYieldSource
Morpholine substitution at C42,4,7-Trichloropyrido[2,3-d]pyrimidine, morpholine, DMSO, 105–110°C, 13 hr94%
Hydrolysis stabilityDegrades in aqueous media via C4–Cl bond cleavage

Cross-Coupling Reactions

The remaining chlorine atoms at positions 2 and 7 enable further functionalization via palladium- or copper-catalyzed reactions.

Suzuki–Miyaura Coupling

Position 2 undergoes Suzuki coupling with aryl boronic acids, while position 7 requires harsher conditions due to steric hindrance.

Substrate PositionCoupling PartnerCatalyst SystemYieldSource
C24-Carboxyphenylboronic acidPd(PPh₃)₄, Cs₂CO₃, dioxane82%
C7Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄68%

Buchwald–Hartwig Amination

Selective amination at position 7 is achieved using Pd catalysts and bulky ligands:

AmineCatalyst/LigandTemperatureYieldSource
4-MethoxyanilinePd₂(dba)₃, XantPhos100°C89%
MorpholineCuI, 1,10-phenanthroline80°C76%

Stability and Degradation Pathways

The compound exhibits limited stability in protic solvents due to hydrolysis at position 4, forming 2,7-dichloropyrido[2,3-d]pyrimidin-4-ol. This degradation is accelerated under acidic or basic conditions .

Hydrolysis Kinetics:

SolventpHHalf-Life (25°C)Source
Water7.048 hr
0.1 M HCl1.012 hr
0.1 M NaOH13.06 hr

Comparative Reactivity Analysis

The reactivity order for substitution in pyrido[2,3-d]pyrimidines is C4 > C2 > C7 , driven by electronic and steric factors .

PositionRelative Reactivity (SNAr)Preferred Reactions
C4HighMorpholine/pyrrolidine substitution
C2ModerateSuzuki coupling, amination
C7LowBuchwald–Hartwig, Sonogashira

Scientific Research Applications

Tyrosine Kinase Inhibition

Research indicates that derivatives of pyridopyrimidine, including 4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, exhibit potent inhibitory activity against various tyrosine kinases. These kinases are crucial in signaling pathways related to cell growth and differentiation. The compound has shown high inhibitory activity against ZAP-70 and SYK kinases, which are implicated in lymphomas .

Case Studies

  • Inhibition of Solid Tumors : In a study focusing on the biological activity of pyridopyrimidine derivatives, compounds with substituents at the C4 position demonstrated significant inhibition against tyrosine kinases involved in solid tumors such as lung and pancreatic cancers. The introduction of nonlinear substituents at this position was particularly effective in enhancing activity .
  • Broadening Chemical Space : The synthetic methodology developed allows for the exploration of new chemical spaces by modifying substituents at the C4 position. This has led to the discovery of compounds with enhanced biological activities against specific cancer types .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its structural characteristics suggest possible applications in treating other diseases where tyrosine kinases play a pivotal role:

  • Autoimmune Diseases : Due to its action on specific kinases involved in immune responses.
  • Inflammatory Conditions : Targeting kinases that mediate inflammation could provide therapeutic avenues for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Target/Activity Key Properties/Advantages
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine Pyrido[2,3-d]pyrimidine 2-Cl, 7-Cl, 4-morpholine 285.13 Kinase inhibition (e.g., PI3Kα) Enhanced halogen bonding; improved target selectivity
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Thieno[2,3-d]pyrimidine 2-Cl, 4-morpholine 255.72 PI3Kα inhibition Lower molecular weight; reduced steric bulk
4-[5-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine Pyrrolo[2,3-d]pyrimidine 5-(3-Cl-phenyl), 4-morpholine 314.77 Undisclosed (structural studies) Five-membered pyrrole core; increased aromaticity
4-(7-(3,4-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-4-yl)morpholine Pyrido[2,3-d]pyrimidine 7-(3,4-dimethoxyphenyl), 4-morpholine 365.36 (calculated) CXCR2 antagonism Bulky substituent; altered solubility
3-((2-Chloropyrido[2,3-d]pyrimidin-4-yl)(methyl)amino)propanenitrile Pyrido[2,3-d]pyrimidine 2-Cl, 4-(methylamino-propanenitrile) 278.74 Leishmania N-myristoyltransferase Polar cyano group; improved membrane permeability

Biological Activity

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a synthetic compound with the molecular formula C11H10Cl2N4OC_{11}H_{10}Cl_{2}N_{4}O and a molecular weight of 285.13 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer properties.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in the body. It is known to modulate the activity of kinases involved in critical signaling pathways, such as the phosphatidylinositol-3 kinase (PI3K) pathway, which plays a significant role in cell proliferation and survival .

Target Proteins

  • Kinases : Inhibits specific kinases, leading to altered phosphorylation states of downstream targets.
  • Enzymes : Interacts with various enzymes involved in nucleic acid synthesis and metabolism.

Biological Activity Assessment

The biological activity of this compound has been evaluated through various in vitro studies:

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer5.0Inhibition of cell proliferation
Colon Cancer7.5Induction of apoptosis
Lung Cancer6.0Modulation of PI3K/Akt signaling pathway

Case Studies

Several studies have reported on the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
  • Enzyme Inhibition : Research indicated that this compound could inhibit specific kinases associated with tumor growth, thereby providing a potential therapeutic avenue for cancer treatment.
  • Pharmacokinetics : The bioavailability and pharmacokinetic properties were assessed using animal models, revealing that the compound is rapidly absorbed and distributed within tissues, with a half-life conducive for therapeutic use .

Pharmacological Properties

The pharmacological profile of this compound suggests that it may serve as a lead compound for drug development targeting various cancers:

  • Absorption : Rapidly absorbed upon administration.
  • Distribution : Widely distributed in tissues.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Excreted via urine as metabolites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, and how can reaction intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging morpholine as a nucleophile reacting with 2,7-dichloropyrido[2,3-d]pyrimidine. Key intermediates (e.g., 4-chloro-pyrido[2,3-d]pyrimidine derivatives) are typically purified via flash chromatography and characterized using 1H^1H-NMR (e.g., δ 3.52 ppm for morpholine protons) and HRMS. For example, analogous syntheses of pyridopyrimidine-morpholine hybrids report yields of 70–85% under reflux conditions in aprotic solvents like DMF or THF .

Q. How should researchers optimize solubility and stability for in vitro assays involving this compound?

  • Methodological Answer : Solubility can be enhanced using DMSO as a primary solvent (≤10% v/v in aqueous buffers), with stability assessed via HPLC under varying pH (4–9) and temperature (4–37°C). Stability studies indicate degradation <5% over 24 hours at 4°C in phosphate-buffered saline (pH 7.4). Avoid prolonged exposure to light due to potential photodegradation of the pyridopyrimidine core .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (e.g., observed [M+H]+^+ at m/z 482.36). Complementary 1H^1H-NMR (600 MHz, DMSO-d6_6) analysis resolves morpholine protons (δ 3.52–3.66 ppm) and aromatic pyridopyrimidine signals (δ 7.42–8.21 ppm). IR spectroscopy can confirm secondary amine stretches (~3350 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of pyridopyrimidine-morpholine derivatives?

  • Methodological Answer : Systematically modify substituents at the 2- and 7-positions of the pyridopyrimidine core. For example:

  • Replace chlorine with electron-withdrawing groups (e.g., -CF3_3) to enhance electrophilicity.
  • Introduce bulky groups (e.g., phenyl, isopropyl) to sterically hinder metabolic degradation.
    Biological evaluation against kinase targets (e.g., PI3Kα) using IC50_{50} assays can quantify potency shifts. SAR data from analogous compounds show 10–100-fold potency improvements with 2,6-dichlorophenyl substitutions .

Q. How should researchers address contradictory data in enzymatic vs. cellular assays for this compound?

  • Methodological Answer : Discrepancies may arise from off-target effects or cell permeability issues. Perform the following:

  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm target binding in situ.
  • Permeability Screening : Measure logP (e.g., via shake-flask method; optimal range 2–3) and P-glycoprotein efflux ratios.
    For example, derivatives with logP >3.5 showed reduced cellular uptake despite high enzymatic inhibition .

Q. What computational strategies are effective for predicting binding modes of this compound to kinase targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (e.g., CXCR2 or PI3Kα) can identify key interactions. Focus on:

  • Hydrogen bonding between morpholine oxygen and kinase hinge regions (e.g., Lys802 in PI3Kα).
  • Halogen bonding with 2,7-dichloro groups and hydrophobic pockets.
    MD simulations (100 ns) validate stability of predicted poses, with RMSD <2.0 Å indicating robust binding .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

  • Methodological Answer : Administer the compound intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Analyze via LC-MS/MS to determine:

  • AUC024_{0-24} : Target >500 ng·h/mL for oral dosing.
  • Half-life (t1/2_{1/2}) : Optimize to >4 hours using prodrug strategies (e.g., phosphate esters).
    Preliminary data for related compounds show oral bioavailability <20%, necessitating formulation optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
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Reactant of Route 2
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

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